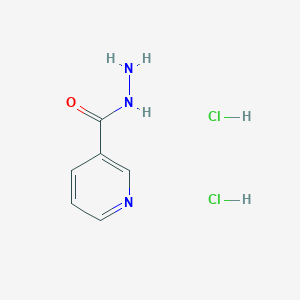

Nicotinic hydrazide 2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nicotinic hydrazide is an inhibitor of the peroxidase enzyme . It forms solid metal complexes having strong biological activity . It dissolves in water at a concentration of 50 mg/ml to form a clear, colorless solution .

Synthesis Analysis

Nicotinic acid was converted to Nicotinyl chloride which on reaction with hydrazide yielded Nicotinic acid hydrazide . The nicotinic acid hydrazide underwent Claisen-Schmidt condensation reaction with Chalcones to form Pyrazolines .Molecular Structure Analysis

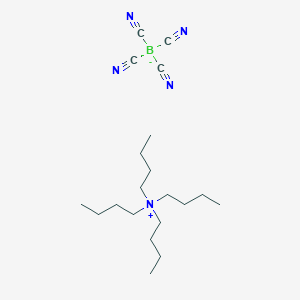

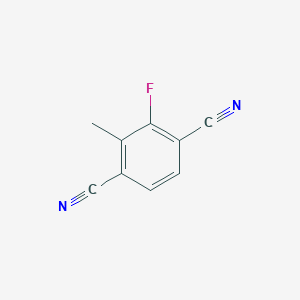

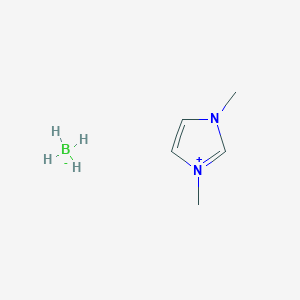

The molecular formula of Nicotinic hydrazide 2HCl is C6H9Cl2N3O . The IUPAC name is pyridine-3-carbohydrazide;dihydrochloride . The InChI is InChI=1S/C6H7N3O.2ClH/c7-9-6(10)5-2-1-3-8-4-5;;/h1-4H,7H2,(H,9,10);2*1H .Chemical Reactions Analysis

Nicotinic acid was used as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes . The application of nickel complexes of nicotinic acid hydrazide ligand as a potential gas-sensor and adsorbent material for H2S gas was examined .Physical And Chemical Properties Analysis

The molecular weight of this compound is 210.06 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 209.0122673 g/mol . The Topological Polar Surface Area is 68 Ų . The Heavy Atom Count is 12 .Mechanism of Action

Safety and Hazards

Nicotinic hydrazide 2HCl causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to wash skin thoroughly after handling, wear eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The application of nickel complexes of nicotinic acid hydrazide ligand as a potential gas-sensor and adsorbent material for H2S gas was examined . It seems practical to use some of these compounds or their derivatives in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

Properties

IUPAC Name |

pyridine-3-carbohydrazide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.2ClH/c7-9-6(10)5-2-1-3-8-4-5;;/h1-4H,7H2,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBOFMNHMFFBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl](/img/structure/B8063219.png)

![(3R,6S)-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxylic acid](/img/structure/B8063303.png)